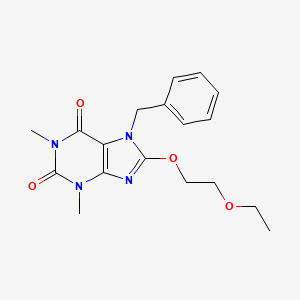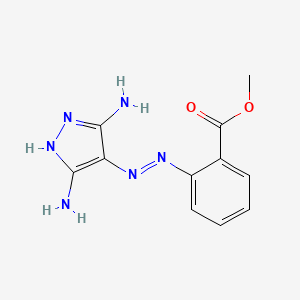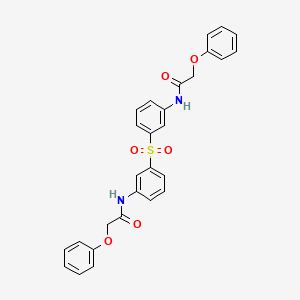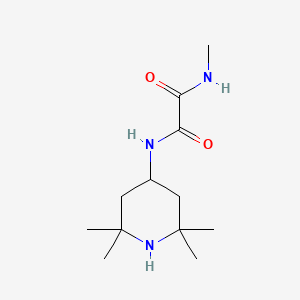![molecular formula C16H15N3OS B15031759 (2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15031759.png)
(2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a hydrazinylidene group attached to the benzothiophene core, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
The synthesis of (2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromoacetophenone and thiourea, under basic conditions.
Introduction of the Hydrazinylidene Group: The hydrazinylidene group can be introduced by reacting the benzothiophene core with 4-(dimethylamino)benzohydrazide under acidic conditions to form the desired product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
(2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene core or the hydrazinylidene group are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
(2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one can be compared with other similar compounds, such as:
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents, such as 2-aminobenzothiophene or 2-methylbenzothiophene.
Hydrazinylidene Derivatives: Compounds with similar hydrazinylidene groups but different core structures, such as hydrazinylidene-pyridine or hydrazinylidene-indole.
The uniqueness of this compound lies in its specific combination of the benzothiophene core and the hydrazinylidene group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15N3OS |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-[[4-(dimethylamino)phenyl]diazenyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H15N3OS/c1-19(2)12-9-7-11(8-10-12)17-18-16-15(20)13-5-3-4-6-14(13)21-16/h3-10,20H,1-2H3 |
InChI-Schlüssel |
MFBJETBIGVQJIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2E)-2-(4-ethoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15031707.png)
![(5E)-1-(1,3-benzodioxol-5-yl)-2-hydroxy-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B15031722.png)



![N-(3-chlorophenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15031742.png)
![1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B15031749.png)
![(5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione](/img/structure/B15031757.png)
![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B15031763.png)
![ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B15031766.png)

![Diethyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15031779.png)

